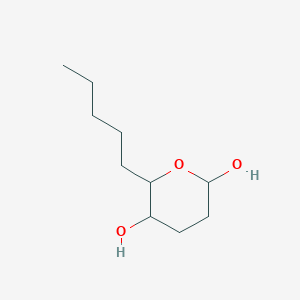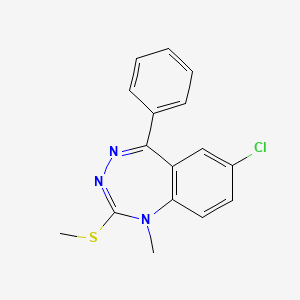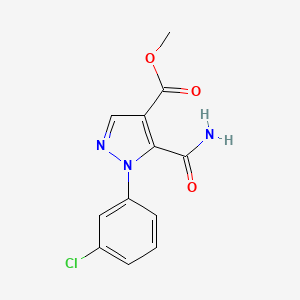
2,3,4-Tribromo-5,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromo-5,6-dimethylphenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where bromine atoms are substituted on the benzene ring. This compound is characterized by the presence of three bromine atoms and two methyl groups attached to the phenol ring, making it a highly brominated phenol derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-5,6-dimethylphenol typically involves the bromination of 5,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or carbon tetrachloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Major Products Formed
Bromination: Further brominated phenols.
Nitration: Nitro-substituted bromophenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols.
Aplicaciones Científicas De Investigación
2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,4,6-Tribromophenol
Uniqueness
2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.
Propiedades
Número CAS |
96089-09-7 |
|---|---|
Fórmula molecular |
C8H7Br3O |
Peso molecular |
358.85 g/mol |
Nombre IUPAC |
2,3,4-tribromo-5,6-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |
Clave InChI |
KNQVTJORUITGGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)Br)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
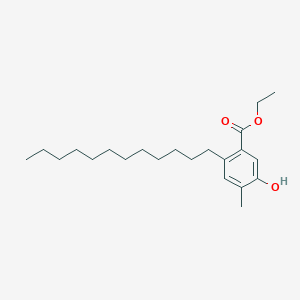
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
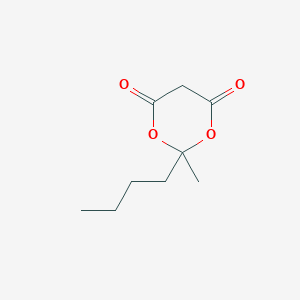

![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)


